molecular formula C5H4BrClN2 B1291305 3-Amino-5-bromo-2-chloropyridine CAS No. 588729-99-1

3-Amino-5-bromo-2-chloropyridine

Cat. No. B1291305
Key on ui cas rn: 588729-99-1
M. Wt: 207.45 g/mol
InChI Key: ZSEZSALOLWCCGT-UHFFFAOYSA-N
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Patent
US08664230B2

Procedure details

To a solution of 5-bromo-2-chloro-3-nitropyridine (4.24 g, 17.86 mmol) in EtOH (89 ml) was added Tin(II) chloride (16.9 g, 89.0 mmol) at room temperature. The mixture was refluxed for 1 hour, and then cooled to room temperature, filtered through a Celite pad and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was treated with saturated aq. NaHCO3, and extracted with EtOAc. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=3:1) to give 5-bromo-2-chloropyridin-3-amine (2.7 g, 73%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 5.89 (2H, brs), 7.30 (1H, d, J=2.0 Hz), 7.66 (1H, d, J=2.4 Hz).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([Cl:8])=[N:6][CH:7]=1.[Sn](Cl)Cl>CCO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
16.9 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
89 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with saturated aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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